molecular formula C30H31N3O6S B10831965 N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide

N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide

Cat. No.: B10831965
M. Wt: 561.6 g/mol
InChI Key: REUKAAAAEHWGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROC-0929, also known as compound 13a, is a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s). It specifically targets the human group X secreted phospholipase A2 (hGX) with an IC50 value of 80 nanomolar. This compound inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p-38 mitogen-activated protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROC-0929 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of ROC-0929 is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis of the compound, followed by purification and quality control to ensure high purity and consistency. The compound is typically stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

ROC-0929 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ROC-0929 has a wide range of scientific research applications, including:

Mechanism of Action

ROC-0929 exerts its effects by selectively inhibiting the activity of secreted phospholipases A2, specifically targeting the human group X secreted phospholipase A2 (hGX). This inhibition prevents the hydrolysis of glycero-phospholipids at the sn-2 position, thereby reducing the release of fatty acids and lysophospholipids. The compound also inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p-38 mitogen-activated protein kinases, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

ROC-0929 is unique in its high potency and selectivity for secreted phospholipases A2. Similar compounds include:

ROC-0929 stands out due to its specific targeting of the human group X secreted phospholipase A2 and its ability to inhibit key signaling pathways involved in inflammation .

Properties

Molecular Formula

C30H31N3O6S

Molecular Weight

561.6 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide

InChI

InChI=1S/C30H31N3O6S/c1-19(2)17-24-27(28(34)29(31)35)26-23(33(24)18-21-11-6-4-7-12-21)15-10-16-25(26)39-20(3)30(36)32-40(37,38)22-13-8-5-9-14-22/h4-16,19-20H,17-18H2,1-3H3,(H2,31,35)(H,32,36)

InChI Key

REUKAAAAEHWGGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OC(C)C(=O)NS(=O)(=O)C4=CC=CC=C4)C(=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.